MFCD24728292

Descripción

However, based on the structural and functional analogs described across the datasets, this analysis will focus on compounds with comparable MDL identifiers and their properties. For instance, CAS 1046861-20-4 (MDL: MFCD13195646) is a boronic acid derivative with the formula C₆H₅BBrClO₂, which shares structural similarities with aryl halides and organoboron compounds . Such compounds are critical in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. While MFCD24728292 remains unspecified, the methodologies and comparative frameworks below apply broadly to analogous compounds.

Propiedades

Fórmula molecular |

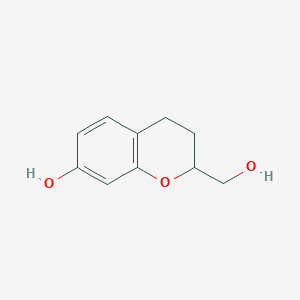

C10H12O3 |

|---|---|

Peso molecular |

180.20 g/mol |

Nombre IUPAC |

2-(hydroxymethyl)-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C10H12O3/c11-6-9-4-2-7-1-3-8(12)5-10(7)13-9/h1,3,5,9,11-12H,2,4,6H2 |

Clave InChI |

XCHCBXFWTGGNOZ-UHFFFAOYSA-N |

SMILES canónico |

C1CC2=C(C=C(C=C2)O)OC1CO |

Origen del producto |

United States |

Métodos De Preparación

The preparation of MFCD24728292 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compounds, which are then converted into methanesulfonate crystal forms . This process involves specific reaction conditions that ensure the stability and solubility of the final product, making it suitable for industrial-scale production.

Análisis De Reacciones Químicas

MFCD24728292 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in oxidation reactions facilitated by water radical cations, leading to the formation of quaternary ammonium cations . These reactions often occur under ambient conditions without the need for traditional chemical catalysts, making the process more eco-friendly and efficient.

Mecanismo De Acción

The mechanism of action of MFCD24728292 involves its interaction with specific molecular targets and pathways. For example, it may mimic naturally occurring hormones or enzymes, thereby triggering specific biological responses. This interaction can lead to various effects, such as the regulation of metabolic processes or the inhibition of certain cellular activities .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The evidence highlights multiple compounds with structural and functional parallels. Below is a comparative analysis of key parameters:

Table 1: Physicochemical Properties of Selected Compounds

Key Observations :

Lipophilicity (LogP) : CAS 1046861-20-4 exhibits moderate lipophilicity (LogP = 2.15), making it suitable for membrane permeability, whereas CAS 54198-89-9 (LogP = 1.64) may require formulation adjustments for optimal absorption .

Solubility : CAS 1761-61-1 demonstrates higher aqueous solubility (0.687 mg/mL) compared to CAS 1046861-20-4 (0.24 mg/mL), likely due to its carboxylic acid group enhancing hydrophilicity .

Synthetic Accessibility : CAS 1046861-20-4 has a synthetic accessibility score of 2.07, indicating moderate complexity in synthesis, while other compounds lack comparable data .

Functional Comparisons :

- Reactivity : Boronic acids like CAS 1046861-20-4 are pivotal in cross-coupling reactions, whereas halogenated aromatics (e.g., CAS 1761-61-1) are often used as electrophilic partners .

Research Findings and Limitations

- Similarity Metrics : lists compounds like (3-Bromo-5-chlorophenyl)boronic acid with similarity scores of 0.71–0.87 to CAS 1046861-20-4, suggesting shared pharmacophoric features but divergent substituent effects .

- Safety Profiles : CAS 54198-89-9 carries warnings for respiratory irritation (H315, H319, H335), whereas CAS 1046861-20-4 lacks explicit hazard data, highlighting the need for tailored safety protocols .

- Data Gaps : Critical parameters such as metabolic stability (CYP inhibition) and in vivo efficacy are absent for most compounds, limiting translational predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.